1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)12-6-4-11(5-7-12)8-16-9-13(15)10-16/h4-7,13H,8-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMWSLYPUMQCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement on Activated Azetidine Derivatives
A prominent approach involves nucleophilic displacement on activated azetidine intermediates such as 1-(benzhydryl)azetidin-3-yl methanesulfonate or related sulfonate esters. This method is adaptable to various amines and benzyl substituents.
- Procedure : The activated azetidine (e.g., 1-(benzhydryl)azetidin-3-yl methanesulfonate) is reacted with the appropriate amine nucleophile under heating in acetonitrile, often without additional base, to afford azetidine-3-amine derivatives in good yields.
- Example : Using 2 equivalents of amine and heating at 80 °C overnight yields the desired product with isolated yields around 70% or higher.
- Advantages : This "mix-and-heat" approach is operationally simple, scalable, and compatible with late-stage functionalization of complex molecules.
- Reference : This method was demonstrated effectively for azetidine-3-amines synthesis, showing superiority over strain-release methods in yield and substrate scope.
Palladium-Catalyzed Intramolecular C–H Amination
An alternative advanced method involves palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination to form functionalized azetidines.
- Mechanism : The process involves Pd(IV) intermediates undergoing reductive elimination and intramolecular cyclization to form the azetidine ring.
- Functional Group Tolerance : This method tolerates various substituents, potentially allowing the introduction of the 4-tert-butylbenzyl group.
- Limitations : Requires palladium catalysts and specific oxidants, which may complicate scale-up.
- Reference : Gaunt et al. reported this method with excellent functional group tolerance for azetidine synthesis.
Superbase-Induced Ring Closure from Epoxides and Amines
Another synthetic route involves the preparation of azetidines via superbase-induced reactions starting from epoxides (oxiranes) and amines.
- General Procedure : A strong base mixture (tert-butoxide, diisopropylamine, and butyllithium) in tetrahydrofuran at low temperature (−78 °C) is used to induce ring closure of aminomethyloxiranes to azetidines.
- Stepwise :
- Preparation of N-Boc aminomethyloxiranes via substitution of tosylates with N-Boc protected benzylamines.
- Deprotection and ring closure under superbase conditions.
- Advantages : This method allows regio- and diastereoselective synthesis of azetidines with controlled stereochemistry.
- Reference : Detailed in regio- and diastereoselective synthesis studies of 2-arylazetidines.
Direct Alkylation of Azetidin-3-amine
Direct alkylation of azetidin-3-amine with 4-tert-butylbenzyl halides or sulfonates under basic conditions can also afford the target compound.
- Considerations : Requires careful control to avoid over-alkylation or ring-opening.
- Yields : Moderate to good yields depending on reaction conditions and protecting groups.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The nucleophilic displacement method is currently favored for synthesizing azetidine-3-amines substituted with benzyl groups due to operational simplicity and good yields. The method avoids the need for protecting groups and harsh conditions.
- The Pd(II)-catalyzed method offers a modern catalytic approach suitable for complex molecule synthesis but may be less practical for large-scale preparation due to catalyst cost and sensitivity.
- The superbase-induced ring closure method provides stereochemical control and access to diverse azetidine derivatives starting from epoxides, which can be synthesized from benzylamine derivatives bearing tert-butyl groups.
- Protecting group strategies (e.g., Boc, FMOC) may be employed to improve selectivity and yield during multi-step syntheses.
- Purification typically involves standard chromatographic techniques, and characterization includes LC-MS and NMR spectroscopy confirming the structure and purity of the azetidine amines.
Chemical Reactions Analysis
1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential therapeutic properties and is being studied for its effects on various biological systems.
Medicine: It is being investigated for its potential use in the treatment of various diseases.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves the modulation of biological pathways through its interaction with specific proteins or enzymes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs of 1-[(4-tert-butylphenyl)methyl]azetidin-3-amine:
Key Differences and Implications
Lipophilicity and Bioavailability
- The tert-butyl group in the target compound significantly increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration for CNS applications .
- The sulfonyl group in 1-(4-methoxybenzenesulfonyl)azetidin-3-amine reduces logP (~1.2), making it more suitable for peripheral targets requiring aqueous solubility .
Steric and Electronic Effects
- The benzhydryl group in 1-benzhydrylazetidin-3-amine adds steric bulk, which may restrict conformational flexibility but improve selectivity for specific receptors (e.g., GPCRs) .
- The oxetan-3-yl group introduces polarity and hydrogen-bonding capacity, balancing solubility and rigidity for drug-like properties .
Biological Activity
1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine is a synthetic compound belonging to the azetidine class, which has garnered attention for its potential biological activities and therapeutic applications. Its unique chemical structure, characterized by the presence of a tert-butyl group, may influence its reactivity and interaction with biological systems.
Chemical Structure and Synthesis
The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon–carbon bonds under mild conditions. This compound serves as a building block for more complex molecules in various scientific fields, including medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as proteins and enzymes involved in critical biological pathways. The compound may exhibit enzyme inhibition or receptor modulation, leading to various therapeutic effects.
Therapeutic Potential
Research indicates that this compound has potential applications in treating diseases such as cancer and autoimmune disorders. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease progression.
- Receptor Binding : It could interact with receptors that are crucial for cellular signaling pathways.
Case Studies and Research Findings
- Antitumor Activity : Preliminary studies have shown that azetidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values indicating significant antiproliferative activity against human colon adenocarcinoma (HT-29) and other cancer types .
- Antimicrobial Properties : Research has highlighted the antimicrobial potential of azetidine derivatives. Compounds with similar structures have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound may possess similar properties .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Azetidine | Basic structure | General biological activity |
| 1-[(4-Methylphenyl)methyl]azetidin-3-amine | Similar azetidine derivative | Moderate cytotoxicity |
| 1-[(4-Ethylphenyl)methyl]azetidin-3-amine | Similar azetidine derivative | Antimicrobial effects |
Q & A
Q. What are the optimized synthetic routes for 1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves modular strategies, such as introducing the tert-butylphenylmethyl group to the azetidine ring. Key steps include:
- Azetidine Ring Functionalization : Reacting azetidin-3-amine derivatives with 4-tert-butylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Temperature Optimization : Elevated temperatures (60–80°C) enhance reaction efficiency, as seen in analogous azetidine syntheses .
- Purification : Crude products may require column chromatography or recrystallization. For example, similar compounds were isolated as oils with high crude yields (e.g., 100% in related tert-butylbenzyl-azetidine syntheses) .
Q. How can researchers characterize the structural purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and azetidine ring protons (δ ~3.0–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₂₂N₂: calcd. 218.18) .
Q. What in vitro assays are suitable for assessing the biological activity of this compound?
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates, as azetidine derivatives often modulate enzyme activity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) can quantify affinity, leveraging the compound’s potential as a small-molecule modulator .
- Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) evaluate therapeutic potential .
Advanced Research Questions
Q. How do structural modifications in analogous azetidine derivatives affect pharmacological activity?
- Substituent Effects : Halogenation (e.g., bromine in 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine) increases metabolic stability but may reduce solubility . The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Ring Size Comparison : Piperidine analogs (e.g., 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine) show distinct conformational flexibility, altering target selectivity .
Q. What strategies mitigate discrepancies in structure-activity relationship (SAR) studies for this compound?
- Orthogonal Assays : Combine enzymatic (e.g., IC₅₀) and cellular (e.g., EC₅₀) data to resolve conflicting results. For example, a compound may inhibit an enzyme in vitro but lack cellular efficacy due to poor permeability .
- Computational Docking : Molecular dynamics simulations can explain paradoxical SAR trends, such as steric hindrance from the tert-butyl group limiting binding in certain conformations .
Q. What computational models predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). The tert-butyl group may occupy hydrophobic pockets, as seen in related arylalkylamine derivatives .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors in azetidine) for activity against neurodegenerative disease targets .
Q. How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?
- ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding. The tert-butyl group may reduce hepatic clearance compared to smaller substituents .
- Toxicokinetics : Monitor plasma concentrations in rodent models over 24 hours. Dose escalation studies (e.g., 10–100 mg/kg) identify NOAEL (no-observed-adverse-effect-level) thresholds .
Q. What analytical methods resolve synthetic byproducts or degradation products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
